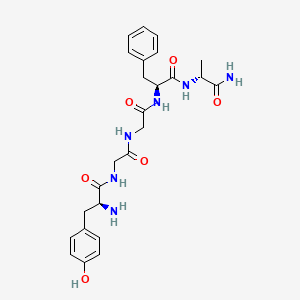
Enkephalin, alanh2(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, alanh2(5)-, also known as D-Alaninamide, L-tyrosylglycylglycyl-L-phenylalanyl-, is a synthetic analog of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is of significant interest due to its potential therapeutic applications and its role in pain modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin, alanh2(5)- involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Enkephalin, alanh2(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Enkephalin, alanh2(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to dityrosine formation, while substitution can yield various peptide analogs with altered biological activity.
Scientific Research Applications
Enkephalin, alanh2(5)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opioid system.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
Enkephalin, alanh2(5)- exerts its effects primarily through interaction with opioid receptors, specifically the delta and mu opioid receptors. These receptors are G-protein-coupled receptors that mediate the compound’s analgesic and modulatory effects. Upon binding to these receptors, Enkephalin, alanh2(5)- activates intracellular signaling pathways that result in the inhibition of pain signals and modulation of other physiological processes.
Comparison with Similar Compounds
Methionine-enkephalin (Met-enkephalin): Tyr-Gly-Gly-Phe-Met
Leucine-enkephalin (Leu-enkephalin): Tyr-Gly-Gly-Phe-Leu
Other enkephalin analogs: Various synthetic analogs with modifications to enhance stability or receptor selectivity.
Properties
CAS No. |
77044-76-9 |
|---|---|
Molecular Formula |
C25H32N6O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H32N6O6/c1-15(23(27)35)30-25(37)20(12-16-5-3-2-4-6-16)31-22(34)14-28-21(33)13-29-24(36)19(26)11-17-7-9-18(32)10-8-17/h2-10,15,19-20,32H,11-14,26H2,1H3,(H2,27,35)(H,28,33)(H,29,36)(H,30,37)(H,31,34)/t15-,19+,20+/m1/s1 |
InChI Key |
OJPCBCNKNRIOCG-XPGWFJOJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















